molecular formula C18H17N3O B11221693 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide

Cat. No.: B11221693
M. Wt: 291.3 g/mol
InChI Key: YKICIXQFBSEIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide typically involves the reaction of 2-pyridinecarboxylic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of coupling reagents. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or carbazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted carbazole or pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide stands out due to its specific combination of a carbazole and pyridine moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O/c22-18(16-9-3-4-11-19-16)21-15-10-5-7-13-12-6-1-2-8-14(12)20-17(13)15/h1-4,6,8-9,11,15,20H,5,7,10H2,(H,21,22)

InChI Key

YKICIXQFBSEIFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.